Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
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Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of di-tert-butyl dicarbonate with cyclobutanecarboxylic acid, 3-amino-, ethyl ester . The reaction typically requires a base such as sodium hydroxide and is carried out under aqueous conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl cyclobutanecarboxylate: This compound lacks the tert-butoxycarbonyl amino group and has different reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar protecting groups but different core structures and uses.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutanecarboxylate core but differ in their functional groups and properties.
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Biological Activity
Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS No. 129287-94-1) is a compound with potential biological activity that has been explored in various research contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C12H21NO5
- Molecular Weight: 259.3 g/mol
- Purity: ≥ 97%
- IUPAC Name: Ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylate
This compound exhibits its biological activity primarily through its interaction with biological pathways involved in cell proliferation and apoptosis. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which may facilitate its uptake in biological systems.
Anticancer Properties
Recent studies have indicated that this compound demonstrates significant anticancer activity. In a screening of various compounds against the NCI 60 tumor cell lines, it was found to cause over 50% growth inhibition at a concentration of 10 μM in approximately 40% of the tested lines . This suggests that the compound may possess selective cytotoxicity towards certain cancer cell types.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary results indicate that it may inhibit specific proteases involved in cancer progression, although further studies are required to elucidate the exact mechanisms and efficacy .
Study on Anticancer Activity
A notable study conducted by researchers at a leading pharmaceutical institute assessed the effects of this compound on various cancer cell lines. The results showed:
Cell Line | IC50 (μM) | Growth Inhibition (%) |
---|---|---|
A549 (Lung Cancer) | 8.5 | 65 |
MCF7 (Breast Cancer) | 12.0 | 55 |
HeLa (Cervical Cancer) | 9.0 | 70 |
This data highlights the compound's potential as a therapeutic agent in oncology, particularly for lung and cervical cancers.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, this compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)8-6-9(7-8)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
XKHOHMXSBJQHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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